molecular formula C21H28FN3O3S B2467532 2-ethoxy-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-5-methylbenzenesulfonamide CAS No. 1049445-79-5

2-ethoxy-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-5-methylbenzenesulfonamide

Cat. No. B2467532
CAS RN: 1049445-79-5
M. Wt: 421.53
InChI Key: VTEGQSJEQQYHSJ-UHFFFAOYSA-N
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Description

2-ethoxy-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-5-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C21H28FN3O3S and its molecular weight is 421.53. The purity is usually 95%.
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Scientific Research Applications

Quantum Chemical and Molecular Dynamics Studies : Research by Kaya et al. (2016) utilized similar piperidine derivatives to investigate corrosion inhibition properties on iron surfaces. Through quantum chemical calculations and molecular dynamics simulations, the study provided insights into the adsorption behaviors and inhibition efficiencies of these compounds, showcasing their potential in materials science, particularly in corrosion prevention (Kaya et al., 2016).

Neurotransmission and PET Imaging : A series of studies focused on [18F]p-MPPF, a radiolabeled antagonist, for investigating serotonergic neurotransmission with positron emission tomography (PET). These works highlighted the application of structurally related compounds in brain imaging and the study of neurological disorders, providing a tool for understanding serotonin receptor distributions and functions in various animal models and humans (Plenevaux et al., 2000).

Antimicrobial Activities : Bektaş et al. (2007) synthesized new 1,2,4-triazole derivatives, showcasing the antimicrobial potential of piperazine-based compounds. This research demonstrates the role of these compounds in developing new antimicrobials with efficacy against various microorganisms, underscoring their importance in addressing antibiotic resistance (Bektaş et al., 2007).

Crystal Structure Analysis : The study by Faizi et al. (2016) on the crystal structure of a related piperazine derivative provides fundamental insights into the molecular geometry and intermolecular interactions. Such structural analyses are crucial for the design of new compounds with desired physical and chemical properties (Faizi et al., 2016).

Cognitive Enhancing Properties : Research into selective 5-HT6 receptor antagonists, such as SB-357134, has revealed the potential of piperazine-based compounds in enhancing cognitive functions. These findings are significant for developing treatments for cognitive deficits associated with neurological disorders like Alzheimer's disease and schizophrenia (Stean et al., 2002).

Synthetic Methodologies : The work by Forrat et al. (2007) on the enantioselective synthesis of a cocaine abuse therapeutic agent demonstrates the application of piperazine derivatives in medicinal chemistry, highlighting innovative synthetic routes for complex therapeutic molecules (Forrat et al., 2007).

properties

IUPAC Name

2-ethoxy-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28FN3O3S/c1-3-28-20-9-4-17(2)16-21(20)29(26,27)23-10-11-24-12-14-25(15-13-24)19-7-5-18(22)6-8-19/h4-9,16,23H,3,10-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTEGQSJEQQYHSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C)S(=O)(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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